N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide
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Overview
Description
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide: is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2-methylprop-2-enal.
Formation of Intermediate: The 3,4-difluoroaniline undergoes a condensation reaction with 2-methylprop-2-enal in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with prop-2-enoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide can be compared with similar compounds such as:
N-[1-(2,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide: This compound has a similar structure but with different fluorine substitution, leading to variations in its chemical and biological properties.
N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-enamide: This compound has a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO/c1-4-12(17)16-13(8(2)3)9-5-6-10(14)11(15)7-9/h4-7,13H,1-2H2,3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPWKTFHTKLABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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